Boc-asn-obzl
Overview
Description
"Boc-asn-obzl" refers to a chemical compound used in various synthetic and analytical applications in chemistry and biochemistry. The term is derived from its components: Boc (tert-butyloxycarbonyl), asn (asparagine), and obzl (benzyl ester).
Synthesis Analysis
The synthesis of Boc-Asn-Obzl involves mixed anhydride reactions using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl (Stroup et al., 2009). Another method includes the functionalization of the amino acid derivative Boc-Asp-OBzl by coupling its carboxylate side chain to dipicolylamine, forming a tridentate nitrogen donor ligand (Niklas et al., 2007).
Molecular Structure Analysis
The molecular structure of Boc-Asn-Obzl has been characterized using crystallographic techniques. It exhibits an extended conformation with the Asn-Pro peptide bond trans and intermolecular hydrogen bonding (Stroup et al., 2009).
Chemical Reactions and Properties
Boc-Asn-Obzl is involved in various chemical reactions, including transesterification and amide cis-trans isomerization, particularly in the presence of metal ions like Cd and Zn (Niklas et al., 2007). These reactions are significant in studying the reactivity and properties of amino acid derivatives.
Physical Properties Analysis
The compound's physical properties, such as crystallography, have been extensively studied. Its crystallization behavior and the formation of extended conformations are of particular interest in understanding its physical characteristics (Stroup et al., 2009).
Chemical Properties Analysis
The chemical properties of Boc-Asn-Obzl, such as its reactivity in peptide synthesis and its role in forming various peptide structures, are central to its applications in biochemistry and molecular biology. Its ability to undergo reactions like transesterification and amide cis-trans isomerization under different conditions is a key aspect of its chemical behavior (Niklas et al., 2007).
Scientific Research Applications
Synthesis of Malaria Vaccine Analogs : Boc–Asn–OBzl was used in synthesizing analogs of the malaria vaccine, specifically targeting the circumsporozoite protein of the human malaria parasite Plasmodium falciparum (Narita, Takegahara, Ono, & Sato, 1990).
Transesterification and Amide Cis-Trans Isomerization : Studies involving Boc-Asp-OBzl, a derivative of Boc-Asn-OBzl, observed its behavior in the presence of zinc and cadmium, revealing insights into the reactivity of the compound and its derivatives in transesterification reactions (Niklas, Zahl, & Alsfasser, 2007).
Crystal Structure Analysis : The crystal structures of Boc-L-Asn-L-Pro-OBzl and its dehydration side product were analyzed, providing insights into the molecular structure and interactions of this compound (Stroup, Cole, Dhingra, & Gierasch, 2009).
Solution-Phase Synthesis of Peptides : Boc-Asn-OBzl has been used in the solution-phase synthesis of various peptides, demonstrating its utility in peptide synthesis methodologies (Valerio, Perich, Kitas, Alewood, & Johns, 1989).
Conformational Analysis of Synthetic Model Peptides : The compound was used in the synthesis of peptides for studying their conformational behavior in solution, contributing to our understanding of peptide structures (Umemoto, Kikuchi, Narita, Fujita, & Asakura, 1995).
Synthesis of Thymosin Alpha 1 Peptides : Boc-Asn-OBzl played a role in the synthesis of thymosin alpha 1, a biologically active peptide, highlighting its utility in the synthesis of complex biological molecules (Mokotoff & Patchornik, 2009).
Safety And Hazards
properties
IUPAC Name |
benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPRPGXGYMAKL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560088 | |
Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asn-obzl | |
CAS RN |
13512-57-7 | |
Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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